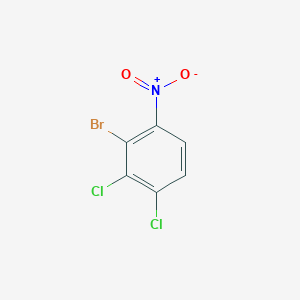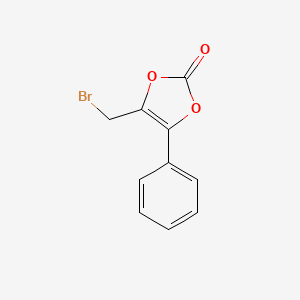
1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-
Descripción general
Descripción
1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl- is a chemical compound that has been widely used in scientific research. It is also known as bromomethylphenyldioxolone or BMDO. This compound has gained significant attention due to its potential applications in drug discovery, particularly in the development of new anticancer drugs.
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
1,3-Propanediol and 2,3-butanediol, closely related to the dioxolone structure, are critical for producing various chemicals biologically. The separation and purification of these diols from fermentation broths are vital for their commercial viability. Techniques such as evaporation, distillation, and membrane filtration have been explored, highlighting the importance of efficient downstream processing in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Lignin Acidolysis and Heterocycle Synthesis
The study of lignin model compounds and their degradation pathways, including mechanisms involving β-O-4 bond cleavage, is crucial for understanding lignin's chemical transformations. These processes are essential for developing new methods for lignin valorization, potentially leading to more sustainable production of valuable chemicals and fuels (T. Yokoyama, 2015).
Development of Plastic Scintillators
In materials science, the modification and enhancement of plastic scintillators for radiation detection are significant. The incorporation of specific compounds, like the one , can improve the scintillators' efficiency, stability, and sensitivity. This research has implications for medical imaging, nuclear safety, and particle physics experiments (V. N. Salimgareeva & S. Kolesov, 2005).
Antineoplastic Agents Development
The exploration of new antineoplastic agents, including those derived from or structurally related to 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-, is crucial in the fight against cancer. Such compounds have shown promise in exhibiting cytotoxic properties against tumor cells, highlighting their potential as cancer therapeutics (Mohammad Hossain et al., 2020).
Environmental and Health Impact of Dioxins
Research into the environmental and health impacts of dioxins, including those structurally similar to the compound , is critical. Understanding the mechanisms through which dioxins exert their carcinogenic effects helps in assessing risk and developing strategies to mitigate exposure and adverse health outcomes (K. Steenland et al., 2004).
Mecanismo De Acción
Target of Action
It is known to be a synthetic equivalent of a 3-arylhydroxyacetone enolate , which suggests that it may interact with enzymes or receptors that bind to hydroxyacetone enolates.
Mode of Action
The compound “1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-” is known to undergo an indium-promoted allylation reaction with aldehydes . This reaction results in the formation of cyclic enol carbonates . These cyclic enol carbonates can then undergo a Heck reaction with aryl iodides in the presence of silver trifluoroacetate, leading to the formation of arylated products .
Biochemical Pathways
The compound “1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-” is involved in the allylation and Heck reactions . These reactions are part of larger biochemical pathways that lead to the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of “1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-” is the formation of arylated products via the Heck reaction . These products can be further used in various organic synthesis processes .
Action Environment
The action of “1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl-” is influenced by several environmental factors. For instance, the indium-promoted allylation reaction it undergoes is known to be favored by mild reaction conditions, high yields, tolerance of a range of functional groups, and the possibility to effect the reaction in aqueous medium . Additionally, the Heck reaction it undergoes with aryl iodides requires the presence of silver trifluoroacetate .
Propiedades
IUPAC Name |
4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNUJWCLUDTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448498 | |
| Record name | 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80715-20-4 | |
| Record name | 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



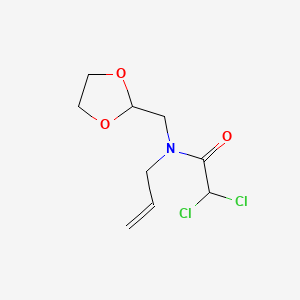
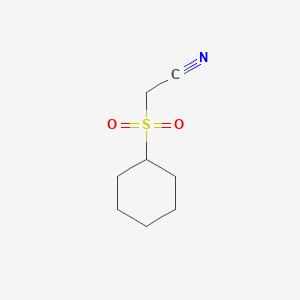
![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)

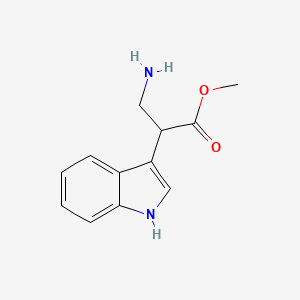
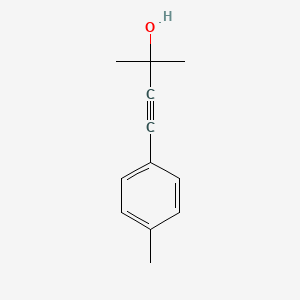

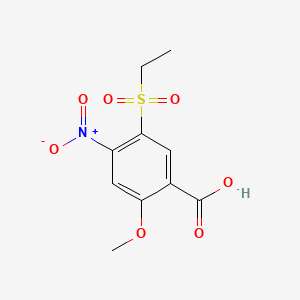
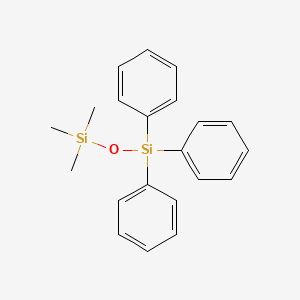
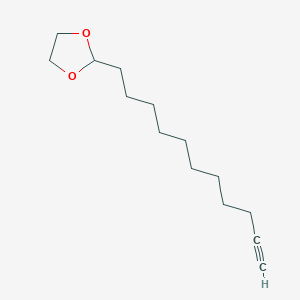
![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
